molecular formula C9H8N2O B113303 5-aminoisoquinolin-1(2H)-one CAS No. 93117-08-9

5-aminoisoquinolin-1(2H)-one

Cat. No.: B113303
CAS No.: 93117-08-9
M. Wt: 160.17 g/mol
InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
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Description

5-aminoisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by the presence of an amino group at the 5-position and a keto group at the 1-position of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminoisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mechanism involves the formation of an intermediate Schiff base, which undergoes cyclization to form the desired isoquinolinone structure.

Another synthetic route involves the reduction of 5-nitroisoquinolin-1(2H)-one using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a straightforward approach to obtain this compound from its nitro precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-aminoisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-nitroisoquinolin-1(2H)-one.

    Reduction: Formation of 5-aminoisoquinolin-1-ol.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

5-aminoisoquinolin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-aminoisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects such as apoptosis, cell cycle arrest, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitroisoquinolin-1(2H)-one
  • 5-hydroxyisoquinolin-1(2H)-one
  • 5-methylisoquinolin-1(2H)-one

Uniqueness

5-aminoisoquinolin-1(2H)-one is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its potential therapeutic applications make it a valuable compound in medicinal research.

Properties

IUPAC Name

5-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVASVGVAQIVSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274354
Record name 5-aminoisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93117-08-9
Record name 5-Amino-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93117-08-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminoisoquinolin-1(2H)-one
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Record name 5-Aminoisoquinolin-1(2H)-one
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Record name 5-Amino-1(2H)-isoquinolinone
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Synthesis routes and methods I

Procedure details

268.3 mg (1.51 mmol) of 5-nitroisoquinolin-1(2H)-one is added with 376.5 mg of ammonium chloride and 2.6 ml of water in 14 ml of ethanol and 5.4 ml of tetrahydrofuran. After addition in portions of 1.23 g of zinc powder (heating to 30 to 35° C.), it is stirred for two hours. The reaction mixture is suctioned off through a gas fiber filter and rewashed with ethyl acetate. After the filtrate is washed with water and saturated sodium chloride solution, the organic phase is dried as usual. Filtering off the desiccant and spinning off the solvent produce 196.5 mg (88.1%) of the desired amine.
Quantity
268.3 mg
Type
reactant
Reaction Step One
Quantity
376.5 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Two
Name
Yield
88.1%

Synthesis routes and methods II

Procedure details

A mixture of 4.0 g (21 mmol) of 5-nitroisoquinolinone in 100 ml HOAc and 0.5 g 5% Pd-C was hydrogenated at room temperature for 18 hours (three atmospheres). The mixture was filtered and concentrated to give a solid. The solid was dissolved in ethanol (50 ml) and 10 ml of saturated ethanolic HCl was added. The solution was cooled and the resulting solid was collected. It was dissolved in water and the solution was neutralized with 100 ml concentrated NH4OH. The precipitate was collected, dissolved in 150 ml of hot methanol, treated with charcoal, filtered, and diluted with water. Upon cooling, 1.10 g (32%) of the desired product was collected; mp 258°-259°.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-aminoisoquinolin-1(2H)-one interact with PARP and what are the downstream effects of this interaction?

A: this compound acts as a PARP inhibitor, meaning it binds to PARP and blocks its enzymatic activity. [, ] While the precise mechanism of inhibition by this compound isn't detailed in these papers, PARP inhibitors generally prevent PARP from using NAD+ to synthesize poly (ADP-ribose) chains. These chains usually play a role in DNA repair, but in excess, they can contribute to cell death and inflammation.

  • Inflammatory markers: In a rat model of periodontitis, this compound decreased neutrophil infiltration and Evans blue extravasation, indicating reduced inflammation. []
  • Tissue damage: The same study showed a decrease in alveolar bone destruction with this compound treatment, suggesting protection against inflammation-induced damage. []
  • Expression of metastasis-related genes: In mouse colon carcinoma cells, this compound downregulated genes involved in metastasis, such as integrin β1, MMP-9, and MMP-2. []
  • Cell adhesion, migration, and invasion: The downregulation of metastasis-related genes by this compound was associated with reduced adhesion, migration, and invasion of the colon carcinoma cells. []

Q2: What is the connection between PARP, NF-κB, and the effects observed with this compound?

A: The research suggests that this compound's impact on metastasis-related genes might be linked to the modulation of NF-κB activity. [] NF-κB is a transcription factor that regulates inflammation and cell survival. PARP activation can influence NF-κB signaling.

  • Reduced NF-κB expression: This suggests that PARP inhibition might directly or indirectly downregulate NF-κB. []
  • Suppressed NF-κB activity: This indicates that even if NF-κB is present, its ability to activate target genes is hampered by this compound. []

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